2H-3,6-Methanocycloocta[c]pyrazole
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Overview
Description
2H-3,6-Methanocycloocta[c]pyrazole is a heterocyclic compound that features a unique fused ring structure. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the pyrazole ring imparts significant chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-3,6-Methanocycloocta[c]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 1,3-diketones with hydrazine, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods could include the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, green chemistry approaches, such as the use of water as a solvent and microwave-assisted synthesis, are gaining popularity due to their environmental benefits .
Chemical Reactions Analysis
Types of Reactions
2H-3,6-Methanocycloocta[c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazole derivatives. These products can have different biological and chemical properties, making them useful in various applications .
Scientific Research Applications
2H-3,6-Methanocycloocta[c]pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for drug development
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-3,6-Methanocycloocta[c]pyrazole involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are essential for DNA replication and cell division, thereby exhibiting anticancer activity . Additionally, the compound’s structure allows it to interact with microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A simpler structure with similar biological activities.
Triazole: Another nitrogen-containing heterocycle with diverse applications.
Imidazole: Known for its antifungal and anticancer properties
Uniqueness
2H-3,6-Methanocycloocta[c]pyrazole stands out due to its fused ring structure, which imparts unique chemical reactivity and biological activity. This structural feature allows for more diverse interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
54775-04-1 |
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Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2,3-diazatricyclo[6.3.1.04,11]dodeca-1(11),3,5,7,9-pentaene |
InChI |
InChI=1S/C10H8N2/c1-2-7-4-5-8-9(3-1)11-12-10(8)6-7/h1-5H,6H2,(H,11,12) |
InChI Key |
XKBMABOWCPYQPO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC3=NNC1=C3C=C2 |
Origin of Product |
United States |
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